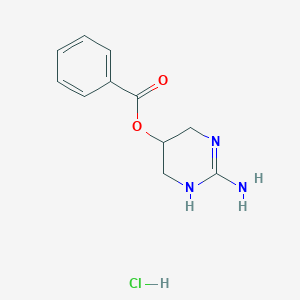

5-Benzoyl-2-iminohexahydropyrimidine

説明

5-Benzoyl-2-iminohexahydropyrimidine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a benzoyl group attached to a hexahydropyrimidine ring, which contains an imino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-iminohexahydropyrimidine typically involves the reaction of ethyl benzoylacetate with formaldehyde and natural amino acid ester hydrochlorides in an acetate buffer (AcONa/AcOH, pH 4.0) at room temperature . This reaction yields 5-benzoylhexahydropyrimidine derivatives in moderate yields (41-61%). The reaction conditions are mild, and the process does not involve epimerization, resulting in diastereoisomerically pure products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control to produce the compound in bulk quantities for research and industrial applications.

化学反応の分析

Types of Reactions

5-Benzoyl-2-iminohexahydropyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzoyl derivatives. These products can have different chemical and biological properties, making them useful for various applications.

科学的研究の応用

Medicinal Chemistry

-

Cancer Therapy

- Cytotoxicity : Research indicates that 5-Benzoyl-2-iminohexahydropyrimidine exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and other tumor models. Studies have suggested that its derivatives may serve as lead compounds in drug discovery for cancer treatment due to their anti-proliferative properties .

- Mechanism of Action : Molecular docking studies have identified potential binding sites within target proteins, indicating how the compound may exert its biological effects .

-

Antibacterial Activity

- The compound has been investigated for its antibacterial properties, showing promise as a potential therapeutic agent against bacterial infections . This aspect is particularly relevant in the context of increasing antibiotic resistance.

-

Neurological Disorders

- Preliminary studies suggest that this compound may have applications in treating neurological disorders, potentially influencing neurotransmitter pathways .

Material Science

- Polymer Development

- The compound's unique chemical properties make it suitable for developing new materials, such as polymers and coatings with specific functionalities. Its ability to interact with various substrates can lead to advancements in material engineering .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study involving MCF-7 cells demonstrated significant cytotoxicity attributed to the compound's ability to interfere with cell proliferation mechanisms. Further research is needed to elucidate the precise pathways involved .

-

Antibacterial Testing

- In laboratory settings, this compound was tested against various bacterial strains, showing promising results that warrant further exploration for clinical applications .

作用機序

The mechanism of action of 5-Benzoyl-2-iminohexahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with the electrical properties of isolated frog sartorius muscle, causing significant depolarization at low concentrations . This suggests that the compound may affect ion channels or other components of the spike-generating mechanism, similar to the action of tetrodotoxin.

類似化合物との比較

Similar Compounds

Similar compounds to 5-Benzoyl-2-iminohexahydropyrimidine include:

5-Benzoylhexahydropyrimidine: A closely related compound with similar chemical properties and biological activities.

5-(2-Hydroxybenzoyl)-2-Pyridone: Another compound with a benzoyl group, used as an inhibitor of the Caf1/CNOT7 ribonuclease.

Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of a benzoyl group and an iminohexahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

5-Benzoyl-2-iminohexahydropyrimidine (CAS Number: 19623-16-6) is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, including its anti-proliferative properties, mechanisms of action, and relevant case studies.

Anti-Proliferative Effects

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. A study conducted by researchers demonstrated that the compound inhibited cell growth in human cancer cell lines, suggesting potential use in cancer therapy .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its anti-cancer effects involves interference with cellular signaling pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .

Neuropharmacological Effects

In addition to its anti-cancer properties, this compound has been investigated for its neuropharmacological effects. A study reported its potential as an antagonist to tetrodotoxin and saxitoxin, indicating a role in modulating excitatory neurotransmission . This suggests that the compound may have applications in treating neurological disorders.

Case Studies

- Cancer Treatment Study : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be developed as a lead molecule for breast cancer therapy.

- Neuropharmacology : A pharmacological evaluation demonstrated that this compound effectively blocked the effects of tetrodotoxin in neuronal cultures, providing insights into its potential use as a neuroprotective agent .

特性

IUPAC Name |

(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl) benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-11-13-6-9(7-14-11)16-10(15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZJSWCFJNUVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173302 | |

| Record name | HM 197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19623-16-6 | |

| Record name | HM 197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-HEXAHYDRO-2-IMINO-5-PYRIMIDINYL BENZOATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。